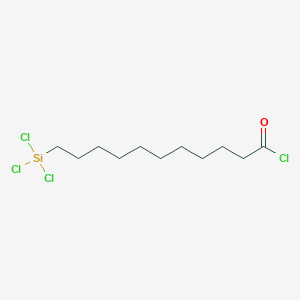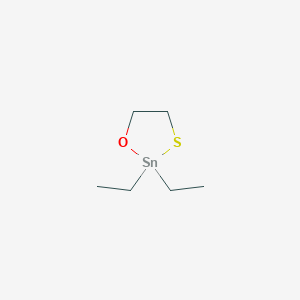
2,2-Diethyl-1,3,2-oxathiastannolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethyl-1,3,2-oxathiastannolane is an organotin compound with the molecular formula C6H12OSn. This compound is characterized by the presence of a tin atom within a five-membered ring that includes oxygen and sulfur atoms. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-1,3,2-oxathiastannolane typically involves the reaction of diethylstannane with sulfur and oxygen-containing reagents. One common method is the reaction of diethylstannane with sulfur monochloride (S2Cl2) in the presence of a base, such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diethyl-1,3,2-oxathiastannolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The tin atom in the compound can undergo nucleophilic substitution reactions, where ligands attached to the tin are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tin oxides, while substitution reactions can produce various organotin derivatives.
Applications De Recherche Scientifique
2,2-Diethyl-1,3,2-oxathiastannolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its catalytic properties.
Mécanisme D'action
The mechanism of action of 2,2-Diethyl-1,3,2-oxathiastannolane involves its interaction with molecular targets such as enzymes and cellular receptors. The tin atom in the compound can form coordination complexes with various biomolecules, affecting their structure and function. This interaction can lead to changes in cellular pathways and processes, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3,2-oxathiastannolane: Similar structure but with methyl groups instead of ethyl groups.
2,2-Diethyl-1,3,2-oxathiastannolane: Similar structure but with different substituents on the tin atom.
Uniqueness
This compound is unique due to its specific combination of ethyl groups and the presence of both oxygen and sulfur in the ring structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
24471-72-5 |
|---|---|
Formule moléculaire |
C6H14OSSn |
Poids moléculaire |
252.95 g/mol |
Nom IUPAC |
2,2-diethyl-1,3,2-oxathiastannolane |
InChI |
InChI=1S/C2H5OS.2C2H5.Sn/c3-1-2-4;2*1-2;/h4H,1-2H2;2*1H2,2H3;/q-1;;;+2/p-1 |
Clé InChI |
QKAPMSHENPOYMG-UHFFFAOYSA-M |
SMILES canonique |
CC[Sn]1(OCCS1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



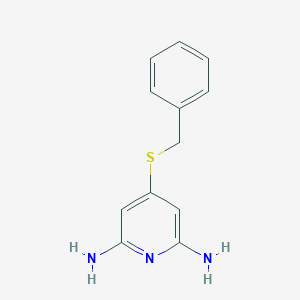
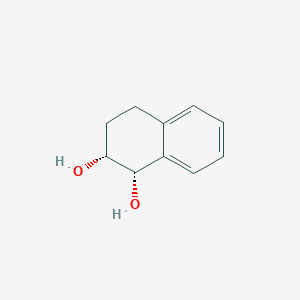
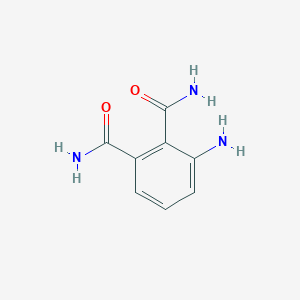
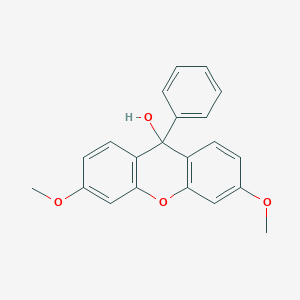
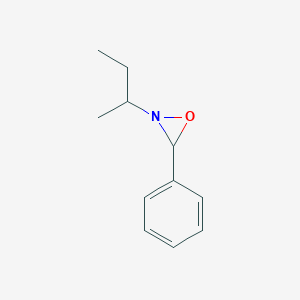
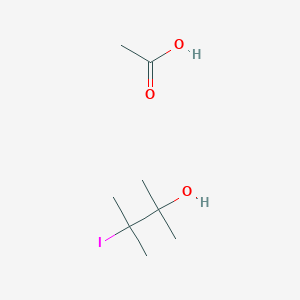
![7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one](/img/structure/B14699709.png)
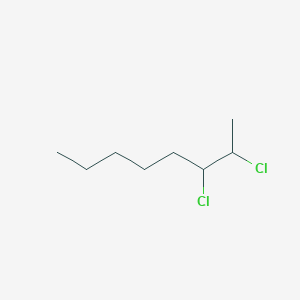

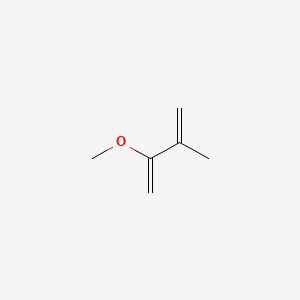
![Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate](/img/structure/B14699716.png)
